

# methyl tridecanoate structure and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl tridecanoate

Cat. No.: B3427745

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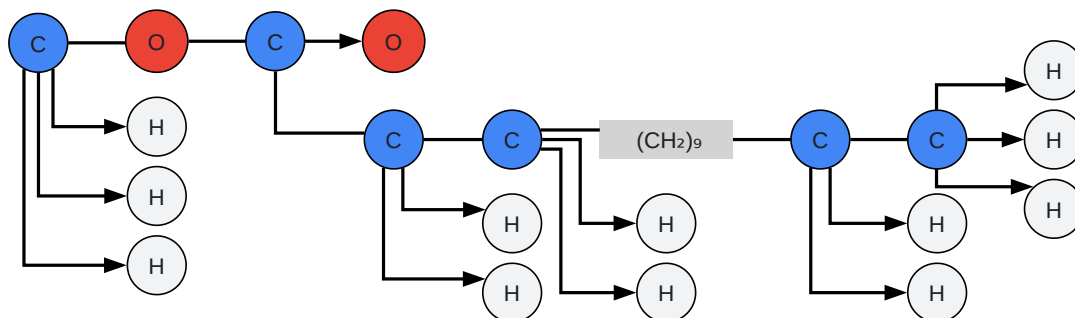
## An In-Depth Technical Guide to Methyl Tridecanoate

### Introduction

**Methyl tridecanoate**, also known as tridecanoic acid methyl ester, is the methyl ester of the saturated fatty acid, tridecanoic acid.[1][2] It is a colorless liquid with a fruity odor and is found in various natural sources, including certain plants and organisms.[2][3] In industrial and research settings, it serves multiple purposes. It is utilized as a fragrance ingredient in cosmetics and perfumes, a flavoring agent in food products, and as an intermediate in organic synthesis.[1][3] Furthermore, it is a crucial reference standard in the gas chromatographic analysis of fatty acid methyl esters (FAMES).[1]

### Molecular Formula and Structure

The molecular formula for **methyl tridecanoate** is C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>. [4][5][6] Its structure consists of a thirteen-carbon straight chain (tridecanoyl group) attached to a methyl ester group.



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Caption: Molecular structure of **methyl tridecanoate** (C<sub>14</sub>H<sub>28</sub>O<sub>2</sub>).

#### Physicochemical Properties

The following table summarizes key quantitative data for **methyl tridecanoate**.

Property	Value	Reference
Molecular Formula	C14H28O2	[4][5][6]
Molecular Weight	228.37 g/mol	[2][4]
Appearance	Clear colorless liquid	[1][2]
Melting Point	5.5 °C	[1][7]
Boiling Point	131 °C at 4 mmHg	[1][7]
Density	0.864 g/mL at 25 °C	[1][7]
Refractive Index	n <sub>20/D</sub> 1.435	[1][7]
Flash Point	> 110 °C	[8]
Solubility in Water	0.02 g/L at 25 °C (practically insoluble)	[3]
CAS Number	1731-88-0	[1][3]

## Experimental Protocols

**Methyl tridecanoate** is frequently used as an internal standard for the quantification of fatty acids in biological and industrial samples using gas chromatography (GC).

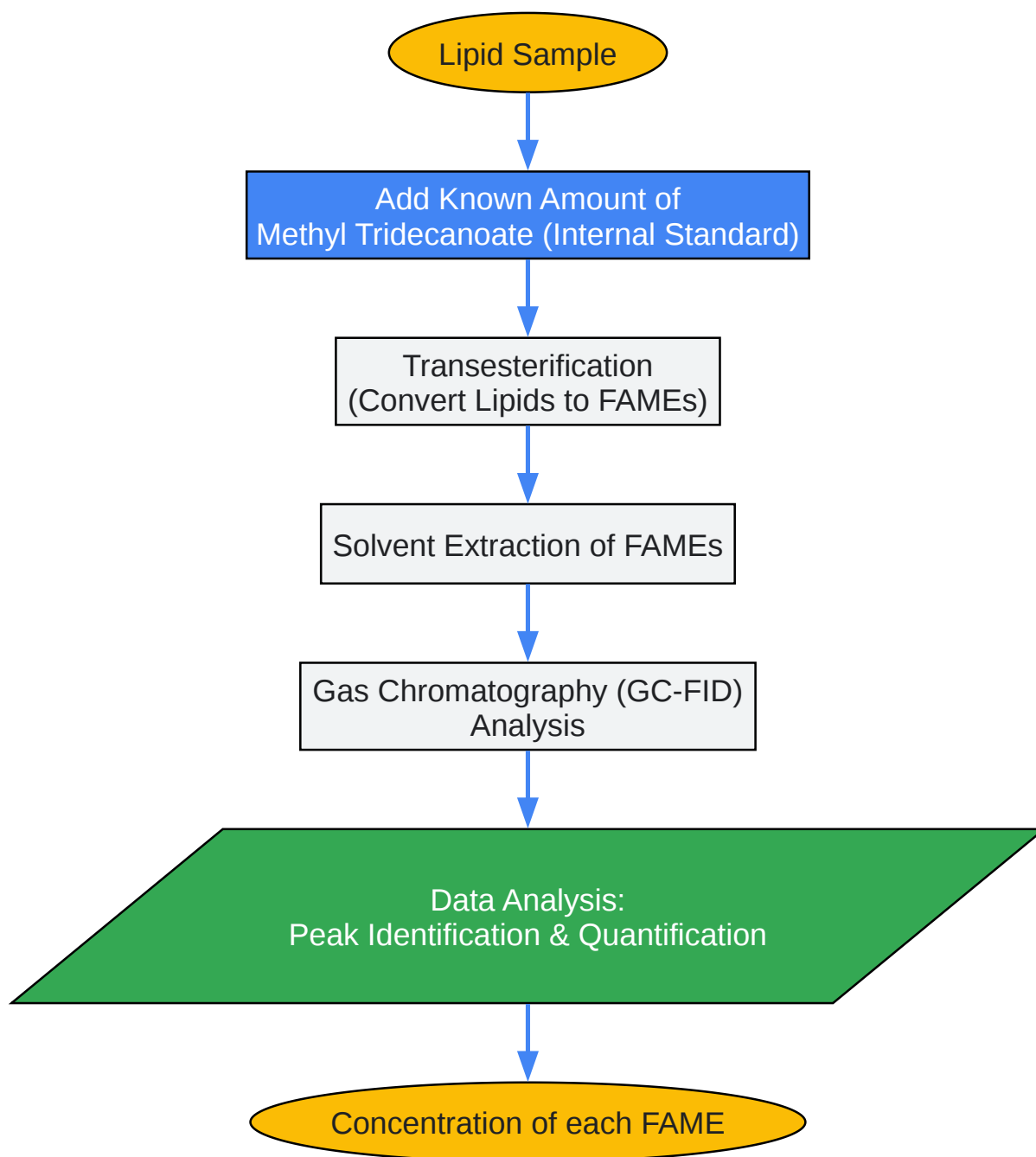
Protocol: Quantification of FAMES using **Methyl Tridecanoate** as an Internal Standard

- Objective: To determine the concentration of various fatty acid methyl esters (FAMES) in a lipid sample.
- Principle: A known amount of **methyl tridecanoate** (which is typically absent or present in very low amounts in the sample) is added to the sample before the esterification process. The peak area of each identified FAME is then compared to the peak area of the internal standard to calculate its concentration.
- Methodology:
  - Sample Preparation: A known mass or volume of the lipid-containing sample is taken.

- Internal Standard Spiking: A precise volume of a standard solution of **methyl tridecanoate** in an appropriate solvent (e.g., hexane) is added to the sample. For instance, **methyl tridecanoate** has been used as an internal standard for the GC analysis of total lipids from microalgae.[9]
- Transesterification: The lipids in the sample (triglycerides, phospholipids, etc.) are converted to their corresponding FAMES. A common method is to use a reagent like methanolic HCl or BF<sub>3</sub>-methanol and heat the mixture.
- Extraction: After the reaction, the FAMES (including the internal standard) are extracted into a non-polar solvent like hexane. The solvent layer is carefully collected, dried (e.g., over anhydrous sodium sulfate), and concentrated if necessary.
- GC Analysis:
  - An aliquot of the FAME extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) and a Flame Ionization Detector (FID).
  - The oven temperature is programmed to ramp up to effectively separate the different FAMES based on their boiling points and polarity.
  - Data is collected as a chromatogram, showing peaks corresponding to each FAME.
- Quantification:
  - Identify the peaks for the internal standard (**methyl tridecanoate**) and the FAMES of interest based on their retention times compared to a known FAME mixture standard.
  - The concentration of each individual FAME (FAME<sub>x</sub>) is calculated using the following formula:  $\text{Concentration}_x = (\text{Area}_x / \text{Area}_{\text{IS}}) * (\text{Concentration}_{\text{IS}} / \text{Response Factor}_x)$ 
    - Where:
      - Area<sub>x</sub> = Peak area of the FAME of interest
      - Area<sub>IS</sub> = Peak area of the internal standard (**methyl tridecanoate**)

- $\text{Concentration}_{\text{IS}}$  = Known concentration of the internal standard added
- $\text{Response Factor}_x$  = Relative response factor of the specific FAME compared to the internal standard (often assumed to be 1 for structurally similar FAMEs with FID, but should be determined experimentally for highest accuracy).

#### Logical Workflow for Experimental Protocol



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Caption: Workflow for FAME quantification using an internal standard.

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- To cite this document: BenchChem. [methyl tridecanoate structure and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427745#methyl-tridecanoate-structure-and-molecular-formula]

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